molecular formula C19H12BrF3N2O B14211008 N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 824953-03-9

N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B14211008
CAS No.: 824953-03-9
M. Wt: 421.2 g/mol
InChI Key: UYDQQMQAGNOBGU-UHFFFAOYSA-N
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Description

N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C18H11BrF3N2O It is a complex molecule that features a bromopyridinyl group and a trifluoromethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Coupling Reaction: The bromopyridinyl group is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with trifluoromethylbenzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bromopyridinyl group can bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a potent candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide: Similar in structure but with variations in the substituents on the pyridine or benzamide rings.

    4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used in different applications.

Uniqueness

This compound is unique due to its specific combination of bromopyridinyl and trifluoromethylbenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

824953-03-9

Molecular Formula

C19H12BrF3N2O

Molecular Weight

421.2 g/mol

IUPAC Name

N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H12BrF3N2O/c20-17-11-12(9-10-24-17)13-5-2-4-8-16(13)25-18(26)14-6-1-3-7-15(14)19(21,22)23/h1-11H,(H,25,26)

InChI Key

UYDQQMQAGNOBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)Br)NC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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